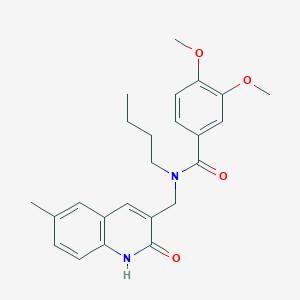
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as BMH-21, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to a class of compounds called benzamides and has shown promising results in preclinical studies.
作用機序
The exact mechanism of action of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins, including those that are important for cancer cell survival. Inhibition of Hsp90 can lead to the degradation of these proteins and ultimately result in cancer cell death.
Biochemical and Physiological Effects
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit Hsp90, it has been shown to induce DNA damage and alter the expression of genes involved in cell cycle regulation. It has also been shown to inhibit the activity of a protein called Akt, which is involved in cell survival and proliferation.
実験室実験の利点と制限
One advantage of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is that it has shown efficacy in preclinical studies against a variety of cancer cell types. It also has a relatively simple synthesis method, which makes it accessible for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
将来の方向性
There are several future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of focus could be on optimizing its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of focus could be on further elucidating its mechanism of action and identifying potential biomarkers that could be used to predict its efficacy in individual patients. Additionally, further preclinical studies could be conducted to evaluate its safety and efficacy in animal models.
合成法
The synthesis of N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxy-6-methylquinoline, followed by the reaction with N-butylamine. The final product is obtained through a purification process involving recrystallization.
科学的研究の応用
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that it can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-butyl-3,4-dimethoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-6-11-26(24(28)17-8-10-21(29-3)22(14-17)30-4)15-19-13-18-12-16(2)7-9-20(18)25-23(19)27/h7-10,12-14H,5-6,11,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULLCLMGOCARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
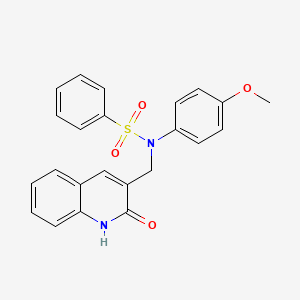

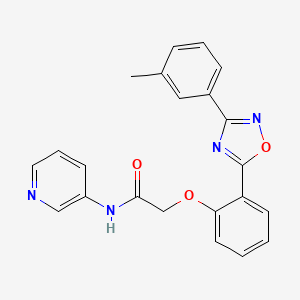
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7693268.png)

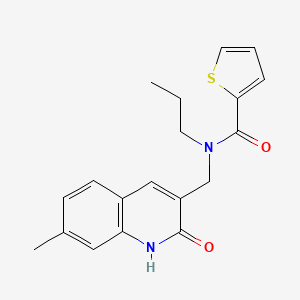
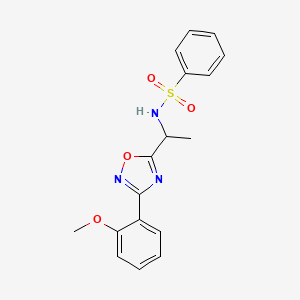

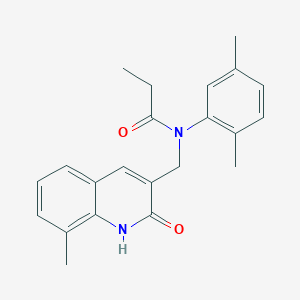

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)